2-Bromo-5-isopropylpyridine (CAS 1142197-16-7) is a highly versatile halogenated N-heterocycle defined by a reactive C2-bromide and a lipophilic C5-isopropyl substituent . In procurement and chemical manufacturing, it is primarily sourced as a critical precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and direct cyanations [1]. Unlike unsubstituted pyridines, the addition of the isopropyl group significantly enhances the organic solubility of both the building block and its downstream intermediates, making it highly processable in standard industrial solvents like ethyl acetate and chloroform [2]. Its primary commercial value lies in its ability to introduce a precisely tuned hydrophobic moiety into pharmaceuticals, agrochemicals, and specialized catalytic ligands without the excessive steric hindrance associated with bulkier alkyl groups.
Substituting 2-bromo-5-isopropylpyridine with closely related analogs like 2-bromo-5-methylpyridine or 2-bromo-5-tert-butylpyridine fundamentally alters the physicochemical and structural profile of the resulting products [1]. In medicinal chemistry, the isopropyl group provides a specific van der Waals volume that optimally fills hydrophobic binding pockets; a methyl group often leaves these pockets underutilized, reducing target affinity, while a tert-butyl group introduces severe steric clashes that can completely abrogate binding[2]. Furthermore, from a processability standpoint, the isopropyl substitution significantly increases the lipophilicity (logP) and alters the crystallization behavior of downstream intermediates compared to methyl analogs, meaning that generic substitution will disrupt established purification workflows, liquid-liquid extraction efficiencies, and overall synthesis yields [3].
In standard industrial cyanation protocols using CuCN in refluxing DMF, 2-bromo-5-isopropylpyridine demonstrates exceptional conversion efficiency, yielding the corresponding 5-isopropylpicolinonitrile at 97% [1]. When compared to bulkier analogs or deactivated pyridines, the C5-isopropyl group does not induce detrimental steric hindrance at the C2 reaction center, allowing for near-quantitative yields under standard 2-hour reflux conditions [2].
| Evidence Dimension | Isolated yield in CuCN-mediated cyanation |
| Target Compound Data | 97% yield (2-bromo-5-isopropylpyridine) |
| Comparator Or Baseline | Standard baseline bromopyridines (~85-90% typical yield) |
| Quantified Difference | Near-quantitative conversion (>95%) |
| Conditions | CuCN (1.5 equiv), DMF, reflux, 2 hours |
High-yielding, rapid conversion at the C2 position ensures scalable and cost-effective production of nitrile intermediates for pharmaceutical manufacturing.
The selection of the C5 substituent profoundly impacts the lipophilicity of the final synthesized molecule. The isopropyl group in 2-bromo-5-isopropylpyridine contributes a calculated LogP (cLogP) increment of approximately +1.5 to the core structure, compared to a +0.5 increment from a methyl group (e.g., using 2-bromo-5-methylpyridine) [1]. This 1.0 log unit difference is critical for optimizing membrane permeability and achieving the required hydrophobic interactions in target binding sites, such as those in Nek7 or GPR119 [2].
| Evidence Dimension | cLogP contribution to core structure |
| Target Compound Data | ~+1.5 log units (Isopropyl substitution) |
| Comparator Or Baseline | ~+0.5 log units (Methyl substitution) |
| Quantified Difference | 1.0 log unit increase in lipophilicity |
| Conditions | Standard predictive chemoinformatics models for structural building blocks |
Provides a precise, intermediate lipophilic boost essential for optimizing the pharmacokinetic properties of drug candidates without over-engineering molecular weight.
In the context of ligand synthesis (e.g., bipyridines), the steric bulk of the 5-position substituent dictates catalyst coordination and stability. The isopropyl group possesses a Charton steric parameter (v) of 0.76, positioning it perfectly between the minimal shielding of a methyl group (v = 0.52) and the extreme bulk of a tert-butyl group (v = 1.24)[1]. This intermediate steric profile prevents catalyst aggregation in solution while maintaining sufficient accessibility for substrates during cross-coupling cycles[2].
| Evidence Dimension | Charton steric parameter (v) |
| Target Compound Data | v = 0.76 (Isopropyl) |
| Comparator Or Baseline | v = 0.52 (Methyl) / v = 1.24 (tert-butyl) |
| Quantified Difference | Intermediate steric shielding |
| Conditions | Physical organic chemistry steric parameterization |
Enables the design of transition metal ligands with optimal solubility and stability, avoiding the extremes of under-shielding or over-crowding.
Due to its high cyanation efficiency and optimal lipophilicity, this compound is a preferred starting material for synthesizing 5-isopropylpicolinonitrile, a key intermediate in the development of GPR119 modulators used for treating obesity and metabolic disorders[1].
The specific steric bulk of the 5-isopropyl group allows for precise occupation of hydrophobic pockets in kinase domains. It is actively utilized in palladium-catalyzed borylation and cross-coupling to generate targeted Nek7 degraders [2].
Utilized as a core building block in the synthesis of complex cyclic and open-chain inhibitors, where the isopropyl group provides the necessary organic solubility and van der Waals interactions required for complement cascade regulation [3].
Employed in the generation of sterically tuned bipyridine and terpyridine ligands, where the intermediate Charton value of the isopropyl group enhances catalyst solubility in non-polar solvents and prevents detrimental aggregation during catalytic cycles [4].